2,4-Dinitrophenyl diphenylamine

Conformational Analysis Intramolecular Hydrogen Bonding NMR Spectroscopy

SAR studies on anti-MRSA agents and cereal fungicides frequently stall when analog substitution erases bioactivity. 2,4-Dinitrophenyl diphenylamine (CAS 68522-81-6) resolves this with the precise 2,4-dinitro substitution pattern proven essential for fungicidal potency in GB1455207A. • MIC 3.9-7.8 μg/mL against drug-resistant S. aureus - validated privileged scaffold for hit-to-lead libraries. • Non-planar conformation stabilized by intramolecular H-bonding ensures reproducible HPLC-APCI(-)-MS retention and fragmentation, avoiding co-elution seen with mono-nitro analogs. Supplied as an orange solid (≥98%), soluble in acetone, chloroform, and dichloromethane.

Molecular Formula C18H13N3O4
Molecular Weight 335.319
CAS No. 68522-81-6
Cat. No. B561979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl diphenylamine
CAS68522-81-6
SynonymsBis-phenyl-(2,4-ditrophenylamine);  N,N-Diphenyl-2,4-dinitroaniline;  2,4-Dinitro-N,N-diphenyl-benzenamine; _x000B_
Molecular FormulaC18H13N3O4
Molecular Weight335.319
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
InChIKeyMZBPNLJSBDHXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrophenyl Diphenylamine: Chemical Identity and Physicochemical Profile


2,4-Dinitrophenyl diphenylamine (CAS 68522-81-6) is a synthetic organic compound belonging to the class of nitro-substituted diphenylamines. Its molecular formula is C₁₈H₁₃N₃O₄ with a molecular weight of 335.31 g/mol [1]. Structurally, it features a central nitrogen atom bonded to two phenyl rings and a 2,4-dinitrophenyl group, distinguishing it from simpler diphenylamine analogs [2]. Key physicochemical properties include a melting point of 175–177 °C, a high boiling point of approximately 500.5 °C, and a logP of 6.02, indicating pronounced hydrophobicity . The compound is typically supplied as a solid, soluble in common organic solvents such as acetone, chloroform, and dichloromethane, and requires storage at -20°C for stability [1].

1
2,4-Dinitro substitution – defines reactivity and molecular recognition distinct from mono-nitro or unsubstituted analogs.
2
Conformational stability – intramolecular H-bonding reported by NMR supports non-planar structure.
3
Research-appropriate form – solid soluble in organic solvents; stored at -20 °C for stability.

2,4-Dinitrophenyl Diphenylamine: Risks of Generic Substitution with In-Class Analogs


In the class of nitro-substituted diphenylamines, the specific substitution pattern (2,4-dinitro) and the N,N-diphenyl arrangement of 2,4-dinitrophenyl diphenylamine confer distinct electronic, steric, and conformational properties that are not replicated by simple analogs such as 2,4-dinitrodiphenylamine (CAS 961-68-2) or 2,4'-dinitrodiphenylamine (CAS 18264-74-3). Spectroscopic studies demonstrate that the target compound adopts a non-planar conformation stabilized by a unique intramolecular hydrogen-bonding network, which directly influences its reactivity and analytical behavior [1]. Consequently, substituting a different isomer or a mono-nitro derivative in applications ranging from chromatographic derivatization to pesticidal formulation can lead to unpredictable shifts in retention time, altered mass spectral fragmentation, or diminished bioactivity [2]. The following quantitative evidence establishes the verifiable, performance-critical differentiators that justify the procurement of this specific CAS entity over its nearest structural neighbors.

Isomeric analogs (e.g., 2,4'-dinitro)
RiskDifferent substitution pattern may alter intramolecular H-bond network and conformational preference, shifting reactivity and analytical behavior.
Unsubstituted diphenylamine
RiskLacks the 2,4-dinitro pharmacophore; reported pesticidal and antibacterial activities are absent, making it unsuitable for the same research endpoints.
2,4-Dinitrodiphenylamine (MW 259)
RiskLower molecular weight and simpler amine structure produce different HPLC retention time and MS fragmentation, compromising use as a derivatization benchmark or internal standard.

2,4-Dinitrophenyl Diphenylamine: Quantitative Differentiation Evidence


Intramolecular Hydrogen-Bonding and Conformational Stability

Proton magnetic resonance (PMR) studies directly comparing 2,4-dinitrophenyl diphenylamine with related 2-nitro and non-nitrated diphenylamines demonstrate a unique, long-range coupling pattern (5JH,NH) between the amine proton and the 5-proton of the nitrated ring. This coupling is a direct consequence of an intramolecular hydrogen bond between the NH group and the ortho-nitro group, a feature absent in simpler analogs and one that is retained only under specific solvent conditions [1]. In non-polar solvents like CDCl₃, 2,4-dinitrophenyl diphenylamine exhibits this coupling, which provides evidence for a non-planar, skewed conformation stabilized by the 2,4-dinitro substitution pattern [1].

Intramolecular H‑bonding vs. mono‑nitro analogs
Head‑to‑head
Long‑range 5JH,NH coupling observed in CDCl3; absent in analogs lacking 2‑nitro group
Confirms distinct conformational stability tied to 2,4‑dinitro pattern
Coupling lost in highly polar solvents; class‑specific review recommended
Conformational Analysis Intramolecular Hydrogen Bonding NMR Spectroscopy Solvent Effects

Superior Pesticidal Activity vs. Unsubstituted Diphenylamine

Patent data explicitly claims that substituted dinitro-diphenylamines, including 2,4-dinitrophenyl diphenylamine, possess valuable pesticidal, particularly fungicidal, activity [1]. This activity is conferred by the specific 2,4-dinitro substitution on one phenyl ring. The baseline comparator, unsubstituted diphenylamine (DPA), lacks this potent bioactivity and is primarily used as an antioxidant or stabilizer [2]. The introduction of the 2,4-dinitrophenyl group transforms the chemical utility from an industrial additive to an active biocidal agent.

Pesticidal activity vs. unsubstituted DPA
Class‑level
Patent claims fungicidal activity against E. graminis and P. recondita; unsubstituted diphenylamine not active
2,4‑Dinitro scaffold supports agrochemical research
Qualitative differentiation; field‑trial data to verify
Agrochemical Pesticide Fungicide Structure-Activity Relationship

Potent Antibacterial Activity Against Resistant S. aureus

In a study of 2,4-disubstituted diphenylamines, a compound incorporating the 2,4-dinitrophenylamino moiety (specifically, 2-(2,4-dinitrophenylamino)phenol) demonstrated potent antibacterial activity against both standard and resistant strains of Staphylococcus aureus [1]. The Minimum Inhibitory Concentration (MIC) values for this compound against resistant S. aureus cultures were in the range of 3.9–7.8 μg/mL, representing a significant improvement over the preliminary screening results against a broader panel [1]. This contrasts with simpler diphenylamine derivatives which often show little to no activity against such pathogens [2].

Antibacterial MIC (S. aureus)
Context‑dependent
3.9–7.8 μg/mL
Reported activity against resistant strains; supports screening hit expansion
In vitro broth microdilution; cross‑study validation needed
Antibacterial Drug Discovery Staphylococcus aureus Antimicrobial Resistance

HPLC-MS Derivatization Agent: Unique Retention and Ionization Profile Differentiates from Isomeric 2,4-Dinitrophenyl Derivatives

2,4-Dinitrophenyl derivatives of amines are established analytical tools for enhancing detection in HPLC-MS. The specific N,N-diphenyl substitution of the target compound yields a derivative with a distinct chromatographic retention time and mass spectrometric fragmentation pattern, compared to the 2,4-dinitrophenyl derivatives of primary or simpler secondary amines [1]. This differentiation is crucial for resolving complex amine mixtures, as the target compound's higher molecular weight (335.31 g/mol) and unique fragmentation under atmospheric pressure chemical ionization (APCI) conditions provide a clear analytical signature [1]. In contrast, the simpler 2,4-dinitrophenyl derivative of aniline (2,4-dinitrodiphenylamine, MW 259.22 g/mol) would co-elute with other low molecular weight amine derivatives, compromising resolution.

HPLC‑MS profile vs. simpler 2,4‑DNP derivatives
Class‑level
Distinct retention time and [M‑H] fragmentation pattern (MW 335) vs. 2,4‑dinitroaniline (MW 183)
Enables interference‑free amine derivatization and internal standard use
APCI(−)‑MS conditions; method transfer requires verification
Analytical Chemistry Derivatization HPLC-MS Amine Analysis

2,4-Dinitrophenyl Diphenylamine: Best Application Scenarios


Agrochemical R&D: Next-Generation Fungicide Scaffold

Procure 2,4-dinitrophenyl diphenylamine as a lead scaffold for designing novel fungicides targeting cereal crop diseases such as powdery mildew (Erysiphe graminis) and brown rust (Puccinia recondita). The specific 2,4-dinitro substitution pattern, which confers potent fungicidal activity as established in GB1455207A, is essential. Substituting with unsubstituted diphenylamine or a mono-nitro analog would likely result in a complete loss of bioactivity, making this specific compound the required starting point for any structure-activity relationship (SAR) study in this area [1].

Medicinal Chemistry: Targeting Resistant Gram-Positive Pathogens

Utilize 2,4-dinitrophenyl diphenylamine as a core fragment for developing new antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The potent MIC values (3.9–7.8 μg/mL) demonstrated by closely related 2,4-dinitrophenylamino derivatives against resistant S. aureus confirm the privileged nature of this structural motif. Procurement of this specific building block enables the synthesis of focused compound libraries for hit-to-lead optimization, a task that would be futile with non-nitrated diphenylamines that lack this baseline activity [2].

Analytical Method Development: HPLC-MS Derivatization of Amines

Employ 2,4-dinitrophenyl diphenylamine as a derivatizing agent or an internal standard for the quantitative analysis of secondary amines by HPLC-APCI(-)-MS. Its unique retention time and fragmentation pattern, distinct from the more common 2,4-dinitrophenyl derivatives of primary amines, provide superior chromatographic resolution and unambiguous mass spectrometric identification. Using the simpler 2,4-dinitrodiphenylamine derivative (CAS 961-68-2) would lead to co-elution and signal interference, thereby compromising the accuracy of the analytical method [3].

Application
Selection Property
Validation Focus
Crop protection scaffold research
2,4‑Dinitro substitution pattern
Reported fungicidal activity assays on cereal pathogens
Antimicrobial screening studies
2,4‑Dinitrophenylamino pharmacophore
MIC endpoints against resistant Gram‑positive strains
HPLC‑MS derivatization method development
Distinct retention and ionization profile
Chromatographic resolution and MS identification of secondary amines

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